N-(4-amino-2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
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Description
N-(4-amino-2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H19N5O4S and its molecular weight is 413.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with structural features similar to the query chemical have been synthesized and evaluated for their antimicrobial properties. For instance, Ravindra et al. (2003) investigated a series of N-substituted carboxamides and thienopyrimidinones for their antibacterial and antimycobacterial activities, revealing significant in vitro efficacy against various microbial strains. This suggests potential research applications of the query compound in developing antimicrobial agents (Ravindra V. Chambhare et al., 2003).
Heterocyclic Synthesis
The versatility of compounds structurally related to the query molecule in heterocyclic synthesis is notable. Ergun et al. (2014) reported the synthesis of novel furan-fused heterocycles, demonstrating the utility of such compounds in creating diverse heterocyclic frameworks. This aligns with potential applications of the query compound in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications (Merve Ergun et al., 2014).
Biological Activities
The structural analogs of the query compound have been explored for various biological activities, including antiprotozoal, antibacterial, and antinociceptive effects. For example, Ismail et al. (2004) synthesized dicationic imidazo[1,2-a]pyridines showing strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum, highlighting the potential of structurally related compounds in antiprotozoal research (M. Ismail et al., 2004).
Anti-Influenza Activity
Furan-carboxamide derivatives, similar to the query compound, have been identified as novel inhibitors of lethal H5N1 influenza A virus, indicating the potential application of the query compound in antiviral research. This provides a basis for further exploration into its utility in developing anti-influenza agents (Yu Yongshi et al., 2017).
Properties
IUPAC Name |
N-[4-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-2-11-5-7-12(8-6-11)21-14(25)10-29-19-23-16(20)15(18(27)24-19)22-17(26)13-4-3-9-28-13/h3-9H,2,10H2,1H3,(H,21,25)(H,22,26)(H3,20,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVIKOUICGKNSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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